(1S)-1-(2-Chlorophenyl)propylamine hydrochloride (1S)-1-(2-Chlorophenyl)propylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 873893-94-8
VCID: VC2449290
InChI: InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
SMILES: CCC(C1=CC=CC=C1Cl)N.Cl
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

CAS No.: 873893-94-8

Cat. No.: VC2449290

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride - 873893-94-8

Specification

CAS No. 873893-94-8
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
IUPAC Name (1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Standard InChI Key SXSXIQCQWGYRDC-FVGYRXGTSA-N
Isomeric SMILES CC[C@@H](C1=CC=CC=C1Cl)N.Cl
SMILES CCC(C1=CC=CC=C1Cl)N.Cl
Canonical SMILES CCC(C1=CC=CC=C1Cl)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride is a chiral amine salt with the molecular formula C9H13Cl2N . It has a molecular weight of 206.11 g/mol and is identified by the CAS registry number 873893-94-8 . The compound name indicates several key structural features: the (1S)- prefix denotes the S-configuration at the stereocenter, while the core structure consists of a propylamine with a 2-chlorophenyl substituent, formulated as the hydrochloride salt.

Nomenclature and Identifiers

The compound is known by several systematic and alternative names in chemical literature and commercial databases:

  • IUPAC Name: (1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride

  • Alternative names include:

    • (1S)-1-(2-chlorophenyl)propylamine hydrochloride

    • (S)-1-(2-Chlorophenyl)propylamine hydrochloride

For computational and database purposes, the compound can be identified using several chemical identifiers:

  • InChI: InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1

  • Standard InChIKey: SXSXIQCQWGYRDC-FVGYRXGTSA-N

  • Isomeric SMILES: CCC@@HN.Cl

  • Canonical SMILES: CCC(C1=CC=CC=C1Cl)N.Cl

Physical and Chemical Properties

Chemical Properties Table

The following table summarizes the key chemical properties of (1S)-1-(2-Chlorophenyl)propylamine hydrochloride:

PropertyValueReference
CAS Number873893-94-8
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
PubChem Compound ID11521295
StereochemistryS-configuration at C1

Structural Characteristics

The compound features several significant structural elements that determine its chemical behavior:

  • A chiral center at the carbon bearing the amino group, with S-configuration

  • A 2-chlorophenyl group providing aromatic characteristics

  • A propyl carbon chain

  • A primary amine group

  • Hydrochloride salt formation, affecting solubility and stability

These structural elements collectively contribute to the compound's chemical reactivity, solubility properties, and potential biological interactions.

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.8518 mL24.2589 mL48.5178 mL
5 mM0.9704 mL4.8518 mL9.7036 mL
10 mM0.4852 mL2.4259 mL4.8518 mL

Table: Volume of solvent required to prepare stock solutions of specified concentrations

Shipping Conditions

For research and commercial purposes, the compound is typically shipped under the following conditions:

  • Evaluation sample solutions are shipped with blue ice

  • Other quantities are available with room temperature shipping, or with blue ice upon request

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